molecular formula C9H9ClN2O B13693239 7-amino-8-chloro-3,4-dihydroisoquinolin-1(2H)-one

7-amino-8-chloro-3,4-dihydroisoquinolin-1(2H)-one

Cat. No.: B13693239
M. Wt: 196.63 g/mol
InChI Key: NDRWHUMADXVNMN-UHFFFAOYSA-N
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Description

7-amino-8-chloro-3,4-dihydroisoquinolin-1(2H)-one is a chemical compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This compound features an amino group at the 7th position, a chlorine atom at the 8th position, and a dihydroisoquinolinone core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-amino-8-chloro-3,4-dihydroisoquinolin-1(2H)-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Isoquinoline Core: Starting from a suitable precursor such as a benzylamine derivative, cyclization reactions can be employed to form the isoquinoline core.

    Chlorination: Introduction of the chlorine atom at the 8th position can be achieved using chlorinating agents like thionyl chloride or phosphorus pentachloride.

    Amination: The amino group at the 7th position can be introduced through nucleophilic substitution reactions using amine sources like ammonia or primary amines.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the dihydroisoquinoline core, leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions can convert the dihydroisoquinoline core to tetrahydroisoquinoline derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

    Oxidation Products: Quinoline derivatives.

    Reduction Products: Tetrahydroisoquinoline derivatives.

    Substitution Products: Various functionalized isoquinoline derivatives.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Potential use in catalytic reactions due to its unique structure.

Biology

    Biological Activity: May exhibit biological activity such as antimicrobial, antiviral, or anticancer properties.

Medicine

    Drug Development: Potential use as a lead compound in the development of new pharmaceuticals.

Industry

    Material Science: Possible applications in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 7-amino-8-chloro-3,4-dihydroisoquinolin-1(2H)-one would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The pathways involved would be specific to the target and the type of interaction.

Comparison with Similar Compounds

Similar Compounds

    Isoquinoline: The parent compound of the isoquinoline family.

    Quinoline: A structurally related compound with a nitrogen atom at the 1st position.

    Tetrahydroisoquinoline: A reduced form of isoquinoline.

Uniqueness

7-amino-8-chloro-3,4-dihydroisoquinolin-1(2H)-one is unique due to the presence of both an amino group and a chlorine atom, which can impart specific chemical and biological properties. Its dihydroisoquinolinone core also distinguishes it from other isoquinoline derivatives.

Properties

Molecular Formula

C9H9ClN2O

Molecular Weight

196.63 g/mol

IUPAC Name

7-amino-8-chloro-3,4-dihydro-2H-isoquinolin-1-one

InChI

InChI=1S/C9H9ClN2O/c10-8-6(11)2-1-5-3-4-12-9(13)7(5)8/h1-2H,3-4,11H2,(H,12,13)

InChI Key

NDRWHUMADXVNMN-UHFFFAOYSA-N

Canonical SMILES

C1CNC(=O)C2=C1C=CC(=C2Cl)N

Origin of Product

United States

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